(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
CAS No.: 615575-74-1
Cat. No.: VC5058366
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 615575-74-1 |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | (1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1 |
| Standard InChI Key | VGONMHFNYUTBCO-BIIVOSGPSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O |
Introduction
(1R,4S,5S)-Rel-2-Boc-2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound characterized by its unique azabicyclo framework. This structure incorporates a nitrogen atom within the bicyclic system, along with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development.
The molecular formula of this compound is C11H17NO4, and its molecular weight is 227.26 g/mol . Its stereochemistry is defined by three chiral centers, contributing to its specific biological and chemical properties.
Structural Features
The compound's structure can be broken down as follows:
| Feature | Description |
|---|---|
| Bicyclic Framework | Azabicyclo[2.1.1]hexane system with nitrogen integrated into the bicyclic ring. |
| Protecting Group | Boc (tert-butoxycarbonyl) group attached to the nitrogen for enhanced stability. |
| Functional Groups | Carboxylic acid at position 5 of the bicyclic framework. |
| Chirality | Three chiral centers at positions 1, 4, and 5, contributing to stereospecificity. |
This unique combination of structural elements makes the compound highly versatile for synthetic applications.
Applications in Research and Industry
The compound is primarily used as a building block in medicinal chemistry due to its stability and functionalization potential:
-
Pharmaceutical Intermediates:
-
The Boc-protected nitrogen allows selective deprotection for further chemical modifications.
-
It serves as a precursor for synthesizing biologically active molecules.
-
-
Peptide Synthesis:
-
The azabicyclo framework can introduce rigidity into peptide backbones, improving binding affinity and specificity.
-
-
Biological Activity Studies:
-
Compounds derived from this structure are investigated for their interaction with enzymes and receptors due to their stereochemical specificity.
-
Synthesis Overview
The synthesis of (1R,4S,5S)-Rel-2-Boc-2-Azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves:
-
Starting with azabicyclo precursors.
-
Introducing the Boc protecting group under basic conditions.
-
Functionalizing the carboxylic acid group through oxidation or esterification reactions.
This multi-step synthesis ensures high stereochemical fidelity at all chiral centers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume